molecular formula C22H18ClN3O3S B11328216 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B11328216
M. Wt: 439.9 g/mol
InChI Key: ZOTCRRYIQODVFB-UHFFFAOYSA-N
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Description

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a pyridine ring substituted with a chlorophenyl and a cyano group, linked via a sulfanyl group to an acetamide moiety bearing a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl and cyano groups. The sulfanyl linkage is then formed, and finally, the acetamide moiety is attached under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide lies in its specific substitution pattern and the presence of both a cyano and a sulfanyl group, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C22H18ClN3O3S/c1-28-17-8-10-20(29-2)19(11-17)25-21(27)13-30-22-15(12-24)5-9-18(26-22)14-3-6-16(23)7-4-14/h3-11H,13H2,1-2H3,(H,25,27)

InChI Key

ZOTCRRYIQODVFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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